Ioflubenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ioflubenzamide involves the iodination of a benzamide derivative. The general synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted aniline with an acyl chloride.
Iodination: The benzamide core is then iodinated using iodine-131 to form the final radiolabeled compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and specific activity of the radiolabeled compound. The process includes:
Radiolabeling: Incorporation of iodine-131 into the benzamide core.
Purification: The product is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its radiochemical purity and specific activity.
Chemical Reactions Analysis
Types of Reactions: Ioflubenzamide primarily undergoes radiolabeling reactions. The key reactions include:
Iodination: The introduction of iodine-131 into the benzamide core.
Binding to Melanin: The benzamide moiety binds to melanin within melanoma cells.
Common Reagents and Conditions:
Iodine-131: Used for radiolabeling.
Substituted Aniline and Acyl Chloride: Used for the synthesis of the benzamide core.
Major Products Formed: The major product formed is this compound I-131, which is used for targeted radiotherapy of melanin-expressing tumors .
Scientific Research Applications
Ioflubenzamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying radiolabeling techniques and the behavior of radiolabeled compounds.
Biology: Investigated for its selective binding to melanin and its potential use in targeting melanin-expressing cells.
Medicine: Developed for the treatment of metastatic melanoma by delivering targeted radiation to tumor cells.
Industry: Used in the development of radiopharmaceuticals and targeted cancer therapies
Mechanism of Action
Ioflubenzamide exerts its effects through the following mechanism:
Melanin Binding: The benzamide moiety of this compound binds to melanin within melanoma cells.
Radiation Delivery: The radiolabeled iodine-131 delivers a cytotoxic dose of gamma and beta radiation to the melanin-expressing tumor cells, leading to cell death.
Molecular Targets and Pathways: The primary molecular target of this compound is melanin within melanoma cells. The radiation delivered by iodine-131 induces DNA damage and cell death in the targeted tumor cells .
Comparison with Similar Compounds
Iodine-131 BA52: Another radiolabeled benzamide derivative used for targeting melanin-expressing tumors.
131-I-MIP-1145: A similar compound developed for targeted radiotherapy of melanoma.
Uniqueness of Ioflubenzamide: this compound is unique due to its specific binding to melanin and its ability to deliver a cytotoxic dose of radiation selectively to melanin-expressing tumor cells. This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment .
Properties
CAS No. |
864462-68-0 |
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Molecular Formula |
C21H25FIN3O3 |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
UPRRZQGAQRAODM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |
Origin of Product |
United States |
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